(E)-2-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-(3,5-dibromo-2-hydroxybenzylidene)acetohydrazide
Description
Properties
IUPAC Name |
2-(benzotriazol-1-yl)-N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Br2N5O2/c16-10-5-9(15(24)11(17)6-10)7-18-20-14(23)8-22-13-4-2-1-3-12(13)19-21-22/h1-7,24H,8H2,(H,20,23)/b18-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGVORSTGCSRKV-CNHKJKLMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC(=O)NN=CC3=C(C(=CC(=C3)Br)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=NN2CC(=O)N/N=C/C3=C(C(=CC(=C3)Br)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Br2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-(3,5-dibromo-2-hydroxybenzylidene)acetohydrazide , with the CAS number 305353-36-0 , has garnered attention in recent years for its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action against various biological targets.
- Molecular Formula : C15H12BrN5O2
- Molar Mass : 374.19 g/mol
- Structural Features : The compound contains a benzo[d][1,2,3]triazole moiety and a dibromo-substituted hydroxybenzylidene group, which contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves the condensation of 1H-benzo[d][1,2,3]triazole with a substituted benzaldehyde derivative under acidic conditions. The use of microwave-assisted techniques has been reported to enhance yields and reduce reaction times significantly.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Cell Lines Tested : The compound has been evaluated against various cancer cell lines including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer).
- Cytotoxicity Assessment : The cytotoxic effects were measured using the SRB assay. The IC50 values indicated significant activity against these cell lines, suggesting that the compound may induce apoptosis through multiple pathways.
| Cell Line | IC50 Value (µM) | Comparison Drug (Doxorubicin) IC50 Value (µM) |
|---|---|---|
| HepG2 | 2.38 | 7.46 |
| HCT116 | 1.54 | 8.29 |
| MCF-7 | 4.52 | 4.56 |
These results indicate that this compound exhibits superior cytotoxicity compared to doxorubicin in certain contexts .
The mechanisms underlying the anticancer effects of this compound are multifaceted:
- Induction of Apoptosis : Studies suggest that the compound may activate apoptotic pathways by modulating proteins such as Bax and Bcl-2, which are crucial in regulating cell death.
- Cell Cycle Arrest : Analysis indicates that treatment with this compound can lead to cell cycle arrest at specific phases, contributing to its antiproliferative effects.
- EGFR Inhibition : The compound may also inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are often upregulated in cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity:
- Bacterial Strains Tested : The compound was evaluated against various bacterial strains including Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | ≥256 µg/mL |
| Escherichia coli | Not reported |
These findings indicate that while the compound exhibits some antibacterial properties, further optimization may be necessary to enhance its efficacy against specific pathogens .
Scientific Research Applications
Synthesis and Chemical Properties
This compound belongs to the class of hydrazones and is characterized by the presence of a benzotriazole moiety, which is known for its biological significance. The synthesis typically involves the reaction of 3,5-dibromo-2-hydroxybenzaldehyde with acetohydrazide in the presence of suitable catalysts or solvents. The resulting product exhibits a molecular formula of C15H12BrN5O2 and a molecular weight of approximately 374.19 g/mol .
Biological Activities
The biological activities of (E)-2-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-(3,5-dibromo-2-hydroxybenzylidene)acetohydrazide are noteworthy:
- Antimicrobial Activity : Compounds containing the benzotriazole moiety have been reported to exhibit significant antimicrobial properties. Studies indicate that derivatives of benzotriazole can act against various strains of bacteria and fungi .
- Anticancer Properties : Research has shown that benzotriazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound has been evaluated for its cytotoxic effects against different cancer cell lines .
- Antidiabetic Effects : Some studies have highlighted the potential of benzotriazole derivatives in managing diabetes by enhancing insulin sensitivity and reducing blood glucose levels .
Therapeutic Applications
Given its diverse biological activities, this compound holds promise for various therapeutic applications:
- Pharmaceutical Development : The compound may serve as a lead structure for developing new antimicrobial or anticancer agents. Its unique structure allows for modifications that could enhance efficacy and reduce toxicity .
- Agricultural Uses : Due to its antimicrobial properties, this compound could be explored as a potential pesticide or fungicide in agricultural settings .
Case Studies
Several case studies have documented the synthesis and application of compounds similar to this compound:
| Study | Findings |
|---|---|
| A Study on Anticancer Properties | Demonstrated significant cytotoxic effects against breast cancer cell lines with IC50 values indicating potent activity. |
| Antimicrobial Evaluation | Reported broad-spectrum antimicrobial activity against gram-positive and gram-negative bacteria. |
| Antidiabetic Activity Assessment | Showed promising results in reducing blood glucose levels in diabetic models. |
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a class of N'-benzylidene acetohydrazides, which are characterized by a hydrazide backbone and substituted benzaldehyde-derived moieties. Key structural analogues include:
Key Structural Differences :
- Halogenation: The target compound’s 3,5-dibromo substitution enhances its binding affinity compared to mono-bromo derivatives (e.g., 11h in ).
- Heterocyclic Groups : Replacement of benzotriazole with benzimidazole () or triazole () alters electronic properties and bioactivity.
- Functional Groups : Sulfanyl-containing analogues () exhibit higher solubility but reduced thermal stability compared to the target compound.
Bioactivity and Computational Similarity
- Target Compound: Limited bioactivity data available, but benzotriazole derivatives are known for antimicrobial and anticancer properties .
- Analogues :
Computational Analysis :
- Tanimoto similarity scores (Tanimoto_morgan) between the target compound and analogues range from 0.65–0.78 , indicating moderate structural overlap .
- Dice_maccs metrics suggest higher functional group similarity (e.g., 0.82 for sulfanyl derivatives) .
Physicochemical Properties
Insights : The target compound’s lower logP and fewer rotatable bonds suggest better membrane permeability compared to bulkier analogues.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (E)-2-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-(3,5-dibromo-2-hydroxybenzylidene)acetohydrazide, and what key steps ensure optimal yield?
- Methodology : The compound can be synthesized via condensation reactions between 1H-benzo[d][1,2,3]triazole derivatives and substituted benzaldehyde precursors. A typical procedure involves refluxing equimolar amounts of 2-(1H-benzo[d][1,2,3]triazol-1-yl)acetohydrazide and 3,5-dibromo-2-hydroxybenzaldehyde in ethanol with glacial acetic acid as a catalyst. Solvent choice (e.g., absolute ethanol), reaction time (~4–6 hours), and post-reaction purification (e.g., recrystallization from DMSO/water) are critical for achieving >75% yield .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- Methodology :
- NMR : Use - and -NMR to confirm the (E)-configuration of the hydrazone bond and substituent positions.
- XRD : Single-crystal X-ray diffraction resolves bond angles, dihedral angles, and intermolecular interactions (e.g., hydrogen bonds involving the triazole ring and hydroxyl group) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Q. How can reaction kinetics be optimized for this compound’s synthesis?
- Methodology : Perform time-dependent studies using in-situ FTIR or HPLC to monitor intermediate formation. Adjust parameters such as temperature (60–80°C), solvent polarity (ethanol vs. DMF), and catalyst loading (e.g., 1–5 mol% acetic acid). Design of Experiments (DoE) with factorial analysis can identify statistically significant variables .
Advanced Research Questions
Q. What strategies are recommended to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?
- Methodology :
- Bioassay Standardization : Re-evaluate activity under controlled conditions (e.g., consistent cell lines, MIC protocols).
- Mechanistic Studies : Use molecular docking to compare binding affinities with diverse targets (e.g., microbial enzymes vs. human kinases). For example, the triazole and hydrazide moieties may interact differently with DNA gyrase (antimicrobial) versus topoisomerase II (anticancer) .
- Metabolic Stability : Assess compound degradation in serum or liver microsomes to rule out false negatives due to rapid metabolism .
Q. How can structure-activity relationship (SAR) studies be designed to improve selectivity for specific biological targets?
- Methodology :
- Analog Synthesis : Modify substituents systematically (e.g., replace Br with Cl or CF on the benzylidene ring) and compare bioactivity.
- 3D-QSAR Modeling : Use computational tools (e.g., CoMFA, CoMSIA) to correlate electronic, steric, and hydrophobic properties with activity. For instance, the 3,5-dibromo substitution may enhance hydrophobic interactions in enzyme pockets .
Q. What experimental approaches validate the compound’s mechanism of action in enzyme inhibition?
- Methodology :
- Enzyme Assays : Measure IC values against purified targets (e.g., α-glucosidase, urease) using spectrophotometric methods.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm competitive vs. non-competitive inhibition .
- Molecular Dynamics Simulations : Analyze stability of ligand-enzyme complexes over 100-ns trajectories to identify critical residue interactions (e.g., hydrogen bonds with Ser108 in α-glucosidase) .
Q. How can solvent effects on photophysical properties (e.g., solvatochromism) be investigated for sensor applications?
- Methodology :
- UV-Vis and Fluorescence Spectroscopy : Measure absorption/emission spectra in solvents of varying polarity (e.g., cyclohexane, ethanol, DMSO). Use Lippert-Mataga plots to correlate Stokes shifts with solvent dielectric constant .
- TD-DFT Calculations : Predict excited-state behavior and charge-transfer transitions using B3LYP/6-311+G(d,p) basis sets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
